molecular formula C38H24O B14193428 8,19-Dihydrononacen-8-OL CAS No. 919272-99-4

8,19-Dihydrononacen-8-OL

Cat. No.: B14193428
CAS No.: 919272-99-4
M. Wt: 496.6 g/mol
InChI Key: RQNRLTZZFMQJSJ-UHFFFAOYSA-N
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Description

8,19-Dihydrononacen-8-OL is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its nonacen framework, which is a polycyclic structure, and the presence of a hydroxyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,19-Dihydrononacen-8-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed reactions can facilitate the formation of the nonacen framework. The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8,19-Dihydrononacen-8-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the nonacen framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Scientific Research Applications

8,19-Dihydrononacen-8-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8,19-Dihydrononacen-8-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nonacen framework can interact with enzymes and receptors, modulating various biochemical pathways. These interactions are crucial for the compound’s biological and therapeutic activities .

Comparison with Similar Compounds

    Isolongifolan-8-ol: Shares a similar hydroxyl group but has a different polycyclic structure.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position but has a quinoline framework.

Uniqueness: 8,19-Dihydrononacen-8-OL is unique due to its specific nonacen framework and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

919272-99-4

Molecular Formula

C38H24O

Molecular Weight

496.6 g/mol

IUPAC Name

nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),3,5,7,9,11,13,15,17,19,22,24,26,28,30,32,34,36-octadecaen-2-ol

InChI

InChI=1S/C38H24O/c39-38-36-20-32-15-28-11-24-7-3-1-5-22(24)9-26(28)13-30(32)17-34(36)19-35-18-31-14-27-10-23-6-2-4-8-25(23)12-29(27)16-33(31)21-37(35)38/h1-18,20-21,38-39H,19H2

InChI Key

RQNRLTZZFMQJSJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2C(C6=CC7=CC8=CC9=CC=CC=C9C=C8C=C7C=C61)O

Origin of Product

United States

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